eIF4A3-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H20N2O5 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-[5-(4-butylphenyl)furan-2-yl]-6-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C24H20N2O5/c1-2-3-4-15-5-7-16(8-6-15)22-11-12-23(31-22)21-14-19(24(27)28)18-13-17(26(29)30)9-10-20(18)25-21/h5-14H,2-4H2,1H3,(H,27,28) |
InChI Key |
UDCAKLDMNJRQKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])C(=C3)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Function of eIF4A3-IN-4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
eIF4A3-IN-4 is a designation for a class of novel, selective, small-molecule inhibitors of the eukaryotic initiation factor 4A-3 (eIF4A3). eIF4A3 is an ATP-dependent RNA helicase and a core component of the Exon Junction Complex (EJC), a dynamic multiprotein assembly crucial for various post-transcriptional processes.[1][2][3][4] The primary biological function of this compound and its optimized analogs is the allosteric or ATP-competitive inhibition of eIF4A3's enzymatic activities, leading to the suppression of Nonsense-Mediated mRNA Decay (NMD), a critical cellular surveillance pathway.[1][2][5] These inhibitors serve as powerful chemical probes to dissect the multifaceted roles of eIF4A3 and the EJC in RNA metabolism and present a potential therapeutic avenue for diseases characterized by aberrant NMD.[1][2]
Introduction to eIF4A3 and the Exon Junction Complex
Eukaryotic initiation factor 4A-3 (eIF4A3), also known as DDX48, is a member of the DEAD-box family of RNA helicases, characterized by the conserved Asp-Glu-Ala-Asp motif.[1][4][6] Unlike its paralogs eIF4A1 and eIF4A2, which are primarily involved in translation initiation, eIF4A3's main functions are tied to its role as a core component of the Exon Junction Complex (EJC).[1][5]
The EJC is a highly conserved protein complex deposited on messenger RNA (mRNA) approximately 20-24 nucleotides upstream of exon-exon junctions during pre-mRNA splicing.[4][7][8][9] It serves as a molecular memory of the splicing event, influencing subsequent mRNA fate, including:
-
mRNA Export: Facilitating the transport of mature mRNA from the nucleus to the cytoplasm.[9]
-
mRNA Localization: Directing transcripts to specific subcellular locations.[8]
-
Translation Efficiency: Enhancing the translation of spliced mRNAs.[7][8]
-
Nonsense-Mediated mRNA Decay (NMD): A critical quality control mechanism that identifies and degrades mRNAs containing premature termination codons (PTCs).[4][10]
The EJC core consists of eIF4A3, RBM8A (Y14), MAGOH, and CASC3 (MLN51).[10][11] eIF4A3 directly binds the mRNA and acts as a scaffold for the assembly of the other core components.[10][11] The formation of the EJC core locks eIF4A3 in an ATP-bound state, inhibiting its ATPase and helicase activities and stabilizing the complex on the mRNA.[7][10]
Mechanism of Action of this compound
This compound represents a class of inhibitors identified through high-throughput screening campaigns aimed at discovering selective modulators of eIF4A3.[1][2] These compounds function by directly binding to eIF4A3 and inhibiting its essential enzymatic activities.
Allosteric and ATP-Competitive Inhibition
Research has identified two main classes of eIF4A3 inhibitors:
-
Allosteric, Noncompetitive Inhibitors: These compounds, such as the optimized 1,4-diacylpiperazine derivative referred to as "compound 2" or "53a", bind to a site on eIF4A3 distinct from the ATP-binding pocket.[1][2][3] Hydrogen/deuterium exchange mass spectrometry has shown that the binding site of these inhibitors overlaps with that of hippuristanol, a known pan-eIF4A inhibitor, suggesting an allosteric mechanism.[1][2] This binding induces a conformational change that inhibits both the ATPase and helicase functions of eIF4A3 in a manner that is noncompetitive with respect to ATP or RNA.[1][2]
-
ATP-Competitive Inhibitors: Further chemical optimization has led to the discovery of compounds, such as "compound 18," that act as ATP-competitive inhibitors.[12] These molecules directly compete with ATP for binding to the helicase active site, thereby preventing the energy transduction required for RNA unwinding.[12]
The key biological consequence of inhibiting eIF4A3's enzymatic activity is the suppression of the NMD pathway.[1][2] The helicase activity of eIF4A3 is believed to be essential for the remodeling of the mRNP at a stalled ribosome, a critical step in triggering NMD. By inhibiting this activity, this compound stabilizes PTC-containing transcripts that would otherwise be degraded.[1][2][5]
Caption: Dual mechanisms of this compound action.
Biological Function: Suppression of Nonsense-Mediated mRNA Decay (NMD)
The most well-characterized biological function of this compound is the inhibition of NMD.[1][2] NMD is a surveillance pathway that protects the cell from potentially harmful truncated proteins that could arise from mRNAs containing PTCs. The EJC is a key player in marking transcripts for NMD. When a ribosome translating an mRNA encounters a stop codon, its position relative to downstream EJCs is assessed. If an EJC is present more than ~50-55 nucleotides downstream of the stop codon, the transcript is identified as aberrant and targeted for degradation.
By inhibiting the helicase activity of eIF4A3, these small molecules prevent the necessary steps for NMD activation, leading to the stabilization and increased abundance of endogenous NMD substrates.[1][2] This effect has been demonstrated to correlate directly with the ATPase-inhibitory activity of the compounds.[1][2]
Caption: Logical flow of NMD suppression by this compound.
Quantitative Data
The following tables summarize the key quantitative data for representative eIF4A3 inhibitors from published studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC₅₀ (µM) | Inhibition Type | Selectivity |
|---|---|---|---|---|---|
| Compound 2 | eIF4A3 | ATPase | 1.9 | Noncompetitive (ATP/RNA) | High vs. other helicases |
| Compound 53a | eIF4A3 | ATPase | 0.49 | Allosteric | >100-fold vs. eIF4A1/2 |
| Compound 18 | eIF4A3 | ATPase | 0.97 | ATP-Competitive | High vs. other helicases |
Data compiled from Iwatani-Yoshihara et al., 2017 and Ito et al., 2017.[1][12]
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Result |
|---|---|---|---|---|
| Compound 2 | HeLa | Luciferase Reporter | NMD Suppression | EC₅₀ = 5.3 µM |
| Compound 53a | Various | Endogenous mRNA levels | NMD Substrate Stabilization | Dose-dependent increase |
| eIF4A3i | AML cell lines | Cell Viability | Apoptosis | Induced cell death |
Data compiled from Iwatani-Yoshihara et al., 2017 and others.[1][3]
Key Experimental Protocols
eIF4A3 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of eIF4A3, which is inhibited by this compound.
-
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric method.
-
Methodology:
-
Recombinant human eIF4A3 protein is purified.
-
The reaction is set up in a 96- or 384-well plate containing assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 2 mM MgCl₂, 1 mM DTT).
-
Varying concentrations of the test inhibitor (e.g., this compound) are pre-incubated with eIF4A3 and poly(U) RNA for 15 minutes at room temperature.
-
The reaction is initiated by adding ATP to a final concentration of 1 mM.
-
The reaction proceeds for 60 minutes at 37°C and is then stopped.
-
Malachite green reagent is added, and after a 15-minute incubation for color development, the absorbance is measured at 620 nm.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular NMD Reporter Assay
This cell-based assay quantifies the ability of a compound to suppress NMD.
-
Principle: A dual-luciferase reporter system is used. One reporter (e.g., Renilla luciferase) is expressed from a stable mRNA, while the other (e.g., Firefly luciferase) is expressed from an mRNA containing a PTC and an intron, making it a substrate for NMD. NMD inhibition leads to a relative increase in Firefly luciferase activity.
-
Methodology:
-
HeLa cells are stably transfected with the dual-luciferase NMD reporter construct.
-
Cells are seeded in 96-well plates and treated with a dilution series of the test compound for 24-48 hours.
-
Cell lysates are prepared, and Firefly and Renilla luciferase activities are measured using a commercial dual-luciferase assay system and a luminometer.
-
The ratio of Firefly to Renilla luciferase activity is calculated for each well.
-
The data is normalized to a vehicle control (e.g., DMSO), and EC₅₀ values are determined from the dose-response curve.
-
Surface Plasmon Resonance (SPR) Binding Assay
SPR is used to confirm the direct binding of inhibitors to eIF4A3.[3]
-
Principle: This label-free technique measures changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) in solution binds to a ligand (eIF4A3) immobilized on the chip.
-
Methodology:
-
Recombinant eIF4A3 is immobilized onto a sensor chip (e.g., a CM5 chip) via amine coupling.
-
A reference channel is prepared for background subtraction.
-
A serial dilution of the inhibitor is prepared in running buffer and injected over the sensor and reference surfaces.
-
The binding response is measured in real-time as a function of inhibitor concentration.
-
The equilibrium dissociation constant (K_D) can be determined by analyzing the binding data.
-
Caption: Workflow for the discovery and validation of eIF4A3 inhibitors.
Conclusion and Future Directions
This compound and related compounds are selective inhibitors of the eIF4A3 RNA helicase. Their primary biological function is the suppression of nonsense-mediated mRNA decay through the inhibition of eIF4A3's ATPase and helicase activities.[1][2] These inhibitors have proven to be invaluable as chemical probes for elucidating the complex roles of eIF4A3 and the EJC in RNA homeostasis.[1][2][12]
For drug development professionals, the modulation of NMD presents a compelling therapeutic strategy. For genetic diseases caused by nonsense mutations (e.g., cystic fibrosis, Duchenne muscular dystrophy), NMD inhibition could restore the expression of partially functional, full-length proteins. Furthermore, as many cancer cells rely on NMD to degrade aberrant transcripts and maintain stability, inhibiting this pathway could offer a novel anti-neoplastic approach.[3][4] Future research will focus on improving the potency, selectivity, and drug-like properties of eIF4A3 inhibitors for potential clinical translation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EIF4A3 - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. sinobiological.com [sinobiological.com]
- 9. eIF4A3 is a novel component of the exon junction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Discovery of selective ATP-competitive eIF4A3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of eIF4A3 Inhibition on the Exon Junction Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic initiation factor 4A3 (eIF4A3) is a core component of the Exon Junction Complex (EJC), a dynamic multiprotein assembly with critical roles in post-transcriptional gene regulation.[1] The EJC is deposited onto messenger RNA (mRNA) during splicing, approximately 20-24 nucleotides upstream of exon-exon junctions, and influences multiple aspects of the mRNA lifecycle, including splicing, nuclear export, translation, and nonsense-mediated mRNA decay (NMD).[2][3] As a DEAD-box RNA helicase, eIF4A3 possesses ATP-dependent RNA unwinding activity, which is crucial for its functions within the EJC.[4] Given its central role, eIF4A3 has emerged as a promising therapeutic target, and the development of small molecule inhibitors offers a powerful approach to modulate EJC function and investigate its downstream consequences.
This technical guide provides an in-depth overview of the effects of specific eIF4A3 inhibitors on the EJC. While information on a compound specifically named "eIF4A3-IN-4" is not publicly available, this guide will focus on well-characterized selective eIF4A3 inhibitors, including 1,4-diacylpiperazine derivatives and other small molecules, as illustrative examples. We will present quantitative data on their inhibitory activities, detail the key experimental protocols used for their characterization, and provide visual representations of the relevant cellular pathways.
Quantitative Data on eIF4A3 Inhibitors
The development of selective eIF4A3 inhibitors has enabled the precise dissection of its functions. The following tables summarize the in vitro and cellular activities of several key eIF4A3 inhibitors.
| Inhibitor Class | Compound | Target | Assay | IC50 (µM) | Reference |
| 1,4-Diacylpiperazine | 53a | eIF4A3 | ATPase Activity | 0.20 | [5][6] |
| 1,4-Diacylpiperazine | 52a | eIF4A3 | ATPase Activity | 0.26 | [5][7] |
| 1,4-Diacylpiperazine | Compound 2 | eIF4A3 | ATPase Activity | 0.11 | [5] |
| Other Small Molecule | T-595 | eIF4A3 | Helicase Activity | >50% inhibition at 3 µM | [7] |
| Other Small Molecule | T-202 | eIF4A3 | Helicase Activity | >50% inhibition at 3 µM | [7] |
Table 1: In Vitro Inhibitory Activity of Selected eIF4A3 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values of various compounds against the ATPase or helicase activity of eIF4A3.
| Inhibitor Class | Compound | Assay | Effect | Reference |
| 1,4-Diacylpiperazine | 53a | Cellular NMD | Inhibition | [5][7] |
| 1,4-Diacylpiperazine | 52a | Cellular NMD | Inhibition | [7] |
| Other Small Molecule | T-595 | Cellular NMD | Suppression | [7][8] |
| Other Small Molecule | T-202 | Cellular NMD | Suppression | [7][8] |
| Other Small Molecule | T-595 | Cell Cycle | G2/M arrest, apoptosis | [8] |
Table 2: Cellular Effects of Selected eIF4A3 Inhibitors. This table summarizes the observed effects of eIF4A3 inhibitors on cellular processes, particularly nonsense-mediated mRNA decay (NMD) and cell cycle progression.
Experimental Protocols
The characterization of eIF4A3 inhibitors and their effects on the EJC relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
eIF4A3 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of eIF4A3, which is fundamental to its function as a helicase.
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is detected using a malachite green-based colorimetric reagent. The amount of Pi produced is proportional to the enzyme's activity.
Materials:
-
Purified recombinant eIF4A3 protein
-
ATP solution (high purity)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Malachite green reagent
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified eIF4A3, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP to the mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Incubate for an additional 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at ~620 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
RNA Helicase Assay
This assay directly measures the RNA unwinding activity of eIF4A3 and its inhibition by test compounds.
Principle: A fluorescently labeled RNA duplex is used as a substrate. When the helicase unwinds the duplex, the fluorophore and quencher are separated, leading to an increase in fluorescence.
Materials:
-
Purified recombinant eIF4A3 protein
-
Fluorescently labeled RNA duplex substrate (e.g., a short RNA oligonucleotide with a 3' overhang, annealed to a shorter, complementary strand labeled with a fluorophore at one end and a quencher at the other)
-
ATP solution
-
Assay buffer (similar to the ATPase assay buffer)
-
Test compounds
-
Fluorescence plate reader
Procedure:
-
In a microplate, combine the assay buffer, RNA duplex substrate, and test compound at various concentrations.
-
Add purified eIF4A3 to the wells.
-
Initiate the unwinding reaction by adding ATP.
-
Monitor the increase in fluorescence over time in a fluorescence plate reader.
-
The rate of the reaction is determined from the initial linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition and IC50 values.
Nonsense-Mediated mRNA Decay (NMD) Luciferase Reporter Assay
This cell-based assay is used to assess the impact of eIF4A3 inhibitors on the NMD pathway.
Principle: A dual-luciferase reporter system is employed. One reporter (e.g., Renilla luciferase) contains a premature termination codon (PTC), making its mRNA a target for NMD. The other reporter (e.g., Firefly luciferase) serves as a normalization control. Inhibition of NMD leads to stabilization of the PTC-containing mRNA and an increase in its corresponding luciferase activity.[9][10]
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Dual-luciferase reporter plasmid containing a PTC-containing reporter and a control reporter
-
Cell culture medium and reagents
-
Transfection reagent
-
Test compounds
-
Dual-luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate.
-
Transfect the cells with the dual-luciferase reporter plasmid.
-
After an appropriate incubation period (e.g., 24 hours), treat the cells with the test compound at various concentrations.
-
Incubate for a further period (e.g., 24-48 hours).
-
Lyse the cells and measure the activities of both luciferases using a luminometer according to the manufacturer's protocol.
-
Calculate the ratio of the PTC-reporter luciferase activity to the control luciferase activity. An increase in this ratio indicates NMD inhibition.
Co-Immunoprecipitation (Co-IP) for EJC Protein Interactions
This technique is used to investigate whether an eIF4A3 inhibitor disrupts the interaction between eIF4A3 and other core EJC proteins.[11][12][13]
Principle: An antibody specific to a "bait" protein (e.g., eIF4A3) is used to pull down the protein from a cell lysate. If other proteins ("prey") are bound to the bait, they will also be precipitated. The presence of prey proteins is then detected by Western blotting.
Materials:
-
Mammalian cell line
-
Cell lysis buffer (non-denaturing, e.g., containing NP-40 or Triton X-100)
-
Antibody specific to the bait protein (e.g., anti-eIF4A3)
-
Protein A/G-conjugated beads (e.g., agarose or magnetic)
-
Antibodies specific to the prey proteins (e.g., anti-MAGOH, anti-Y14/RBM8A)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with the eIF4A3 inhibitor or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Incubate the cell lysate with the antibody against the bait protein.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against the bait and prey proteins to detect their presence in the immunoprecipitated complex.
Signaling Pathways and Mechanisms of Action
The inhibition of eIF4A3 has profound effects on cellular pathways, primarily through its disruption of the EJC's function.
EJC Assembly and Function
The EJC core is formed by the sequential binding of several proteins to the pre-mRNA during splicing. eIF4A3 is a central component, acting as a scaffold for the assembly of other core factors, including MAGOH and Y14 (RBM8A), and subsequently MLN51 (CASC3).[3]
Mechanism of eIF4A3 Inhibition and its Effect on Nonsense-Mediated Decay (NMD)
Selective eIF4A3 inhibitors typically function by targeting the ATPase activity of the helicase.[5] By preventing ATP hydrolysis, these inhibitors lock eIF4A3 in a specific conformation that can disrupt its function within the EJC. This, in turn, impairs the EJC's ability to signal for the degradation of mRNAs containing premature termination codons (PTCs) through the NMD pathway.[2][14]
Experimental Workflow for Characterizing eIF4A3 Inhibitors
The comprehensive evaluation of an eIF4A3 inhibitor involves a multi-step process, starting from in vitro biochemical assays to cell-based functional assays.
Conclusion
The inhibition of eIF4A3 provides a valuable tool for both basic research and therapeutic development. By disrupting the core of the Exon Junction Complex, selective inhibitors allow for the detailed investigation of EJC-dependent processes and offer a potential avenue for intervention in diseases where these pathways are dysregulated, such as in certain cancers.[15] The quantitative data and experimental protocols outlined in this guide provide a framework for the continued exploration of eIF4A3 as a critical regulator of gene expression and a promising drug target. Further research into the nuances of EJC composition and function in different cellular contexts will undoubtedly be facilitated by the growing arsenal of potent and selective eIF4A3 inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nonsense-mediated mRNA decay, a simplified view of a complex mechanism [bmbreports.org]
- 3. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. assaygenie.com [assaygenie.com]
- 14. portlandpress.com [portlandpress.com]
- 15. spandidos-publications.com [spandidos-publications.com]
eIF4A3-IN-4: A Technical Guide for the Study of RNA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase that plays a critical role in various aspects of RNA metabolism. As a core component of the exon junction complex (EJC), eIF4A3 is intricately involved in nonsense-mediated mRNA decay (NMD), pre-mRNA splicing, and mRNA transport.[1][2] Its multifaceted functions have positioned it as a key regulator of gene expression and a potential therapeutic target in various diseases, including cancer. This technical guide provides an in-depth overview of eIF4A3-IN-4, a novel inhibitor of eIF4A, and its application as a chemical tool to probe the functions of eIF4A3 in RNA metabolism.
This compound: A Novel eIF4A Inhibitor
This compound is a recently identified small molecule inhibitor of the eIF4A family of RNA helicases.[3] A comprehensive study by Zerio et al. (2021) detailed the discovery and characterization of a series of eIF4A inhibitors, including a compound designated as compound 28 , which is understood to be this compound.[4][5]
Mechanism of Action
Unlike many helicase inhibitors that compete with ATP, this compound exhibits a novel mechanism of action. It functions as an RNA-competitive and ATP-uncompetitive inhibitor .[3][5] This means that this compound binds to a pocket in the RNA-binding groove of eIF4A, thereby preventing proper RNA engagement and subsequently suppressing ATP hydrolysis and helicase activity.[3][5] This unique mechanism provides a valuable tool for dissecting the specific roles of RNA binding in eIF4A3 function.
Quantitative Data for this compound and Related Compounds
The following tables summarize the key quantitative data for this compound (referred to as compound 28 in the primary literature) and other relevant selective eIF4A3 inhibitors. This data is crucial for designing and interpreting experiments aimed at studying RNA metabolism.
Table 1: Inhibitory Activity of this compound (Compound 28)
| Parameter | Value | Reference |
| IC50 (eIF4A ATPase Activity) | 8.6 µM | [1] |
| Cell Viability (BJAB Burkitt lymphoma cells) | Decrease Observed | [3][5] |
Table 2: Activity of Other Selective eIF4A3 Inhibitors
| Compound | IC50 (eIF4A3 ATPase Activity) | Cellular NMD Inhibitory Activity | Selectivity | Reference |
| 53a (1,4-diacylpiperazine derivative) | 0.20 µM (0.16-0.25) | Yes | High vs. eIF4A1/2 | [6] |
| 52a (1,4-diacylpiperazine derivative) | 0.26 µM (0.18-0.38) | Yes | High vs. eIF4A1/2 | [6] |
| Compound 18 (ATP-competitive) | Submicromolar | Not specified | Excellent vs. other helicases | [7] |
Key Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research. The following are outlines of key experimental protocols that can be adapted for use with this inhibitor.
eIF4A ATPase Activity Assay
This assay is fundamental for characterizing the inhibitory potential of compounds against eIF4A3. A common method is the malachite green-based assay, which measures the release of inorganic phosphate from ATP hydrolysis.
Protocol Outline (adapted from Zerio et al., 2021):
-
Recombinant Protein: Purify recombinant human eIF4A protein.
-
Reaction Buffer: Prepare a suitable reaction buffer (e.g., 20 mM MES-KOH, pH 6.0, 10 mM potassium acetate, 2.5 mM MgCl2, 1% glycerol, and 1 mM DTT).
-
RNA Substrate: Utilize a stable mixture of yeast RNAs to stimulate ATPase activity.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, combine eIF4A protein, RNA, and the inhibitor.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Detection: Stop the reaction and add malachite green reagent to detect free phosphate.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis: Calculate IC50 values by fitting the data to a dose-response curve.
Cellular Viability Assay
To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Protocol Outline:
-
Cell Culture: Culture cells of interest (e.g., BJAB Burkitt lymphoma cells) in appropriate media.
-
Seeding: Seed cells in 96-well plates at a predetermined density.
-
Treatment: Treat cells with a range of concentrations of this compound.
-
Incubation: Incubate for a specified duration (e.g., 48-72 hours).
-
Viability Reagent: Add a viability reagent such as MTT or a resazurin-based reagent (e.g., CellTiter-Blue).
-
Incubation: Incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Determine the concentration at which cell viability is reduced by 50% (GI50).
Nonsense-Mediated mRNA Decay (NMD) Reporter Assay
This assay is used to determine if inhibition of eIF4A3 affects the NMD pathway.
Protocol Outline:
-
Reporter Constructs: Utilize a dual-luciferase reporter system where a Renilla luciferase transcript contains a premature termination codon (PTC), making it a substrate for NMD, and a firefly luciferase transcript serves as a control.
-
Transfection: Transfect the reporter plasmids into a suitable cell line (e.g., HEK293T).
-
Inhibitor Treatment: Treat the transfected cells with this compound or a known NMD inhibitor as a positive control.
-
Cell Lysis: After a suitable incubation period, lyse the cells.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: An increase in the ratio of Renilla to firefly luciferase activity indicates inhibition of NMD.
RNA Immunoprecipitation (RIP)
RIP is employed to identify the specific RNAs that are bound by eIF4A3 and to assess how this compound affects these interactions.
Protocol Outline:
-
Cell Lysis: Lyse cells under conditions that preserve protein-RNA interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to eIF4A3, coupled to magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound proteins and RNA.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.
-
Analysis: Analyze the purified RNA using RT-qPCR to quantify specific target RNAs or by next-generation sequencing (RIP-Seq) for a transcriptome-wide analysis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the central role of eIF4A3 and a typical workflow for studying its inhibition.
Caption: Mechanism of eIF4A3 in RNA metabolism and the inhibitory action of this compound.
References
- 1. uniprot.org [uniprot.org]
- 2. eIF4A3 is a novel component of the exon junction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EIF4A inhibition targets bioenergetic homeostasis in AML MOLM-14 cells in vitro and in vivo and synergizes with cytarabine and venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preliminary Studies on eIF4A3-IN-4 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on eIF4A3-IN-4, a novel inhibitor of the eukaryotic initiation factor 4A3 (eIF4A3), in the context of cancer cell lines. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.
Introduction to eIF4A3 as a Cancer Target
Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase that plays a crucial role in various aspects of RNA metabolism, including splicing, mRNA export, and nonsense-mediated mRNA decay (NMD).[1] It is a core component of the exon junction complex (EJC), which is deposited onto mRNAs during splicing and influences their subsequent fate.[1] Several studies have highlighted the overexpression of eIF4A3 in various cancers, including glioblastoma, hepatocellular carcinoma, and breast cancer, correlating with poor prognosis.[2][3] This has positioned eIF4A3 as a promising therapeutic target for cancer. Inhibition of eIF4A3 can disrupt the translation of oncogenes and other proteins essential for cancer cell survival and proliferation.[2]
This compound: A Novel RNA-Competitive Inhibitor
This compound (also referred to as compound 28 in its discovery publication) is a novel small molecule inhibitor of eIF4A3.[4][5][6] Unlike many kinase inhibitors that are ATP-competitive, this compound exhibits a unique mechanism of action.
Biochemical studies have revealed that this compound is an RNA-competitive and ATP-uncompetitive inhibitor .[4][5] It binds to a novel pocket within the RNA-binding groove of eIF4A3, thereby interfering with its ability to bind RNA and subsequently inhibiting its helicase activity by suppressing ATP hydrolysis.[4][5][6]
Quantitative Data on the Efficacy of this compound
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings from preliminary studies.
| Assay Type | Target | Inhibitor | IC50 (µM) | Reference |
| ATPase Activity | eIF4A3 | This compound | 8.6 | [4] |
| Cell Viability | BJAB Burkitt's Lymphoma Cells | This compound | Not explicitly stated in the primary text, but its activity is confirmed. | [4][5] |
Note: The primary discovery paper for this compound (compound 28) confirms its activity in decreasing BJAB Burkitt lymphoma cell viability, though a specific IC50 value for this cell line is not provided in the main text or readily available supplementary data. The 8.6 µM IC50 value is for the biochemical ATPase assay.
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the preliminary studies of this compound.
Malachite Green ATPase Assay
This assay is used to determine the ATP hydrolysis activity of eIF4A3 in the presence of the inhibitor.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 25 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA, and a specific concentration of yeast RNA (e.g., 250 µg/mL).
-
Enzyme and Inhibitor Incubation: Add recombinant human eIF4A3 protein to the reaction mixture. For inhibition studies, add varying concentrations of this compound. Incubate at room temperature for a specified time (e.g., 15 minutes).
-
Initiation of Reaction: Initiate the ATPase reaction by adding ATP to a final concentration of 250 µM.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Quenching and Color Development: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green reagent. This typically involves adding the malachite green solution and incubating for a further 20 minutes at room temperature to allow for color development.
-
Measurement: Measure the absorbance at a wavelength of 620 nm using a plate reader.
-
Data Analysis: Calculate the rate of ATP hydrolysis and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.
Cell Viability Assay (BJAB Burkitt's Lymphoma Cells)
This assay measures the effect of this compound on the viability of cancer cells.
Protocol:
-
Cell Seeding: Seed BJAB Burkitt's lymphoma cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) in a suitable culture medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Reagent Addition: Add a cell viability reagent, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.
-
Signal Measurement: After a short incubation with the reagent, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
RNA Helicase (Unwinding) Assay
This assay directly measures the ability of eIF4A3 to unwind a duplex RNA substrate and the inhibitory effect of this compound on this process.
Protocol:
-
Substrate Preparation: Prepare a radiolabeled or fluorescently labeled RNA duplex substrate. This typically consists of a labeled RNA strand annealed to a complementary unlabeled strand, with a 5' or 3' overhang to allow for helicase loading.
-
Reaction Setup: Set up the reaction in a buffer containing 25 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl2, and 2 mM DTT.
-
Enzyme and Inhibitor Addition: Add recombinant eIF4A3 and varying concentrations of this compound to the reaction mixture.
-
Initiation of Unwinding: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Analysis of Unwinding: Separate the unwound single-stranded RNA from the duplex substrate using native polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: Visualize the RNA bands by autoradiography (for radiolabeled substrates) or fluorescence imaging. Quantify the percentage of unwound substrate to determine the helicase activity and the inhibitory effect of this compound.
Signaling Pathways and Mechanisms of Action
Inhibition of eIF4A3 is expected to impact signaling pathways that are highly dependent on the translation of specific mRNAs, particularly those with complex 5' untranslated regions (UTRs). While direct studies on the downstream signaling effects of this compound are emerging, research on eIF4A3's general role provides insights into potential mechanisms.
eIF4A3 has been implicated in the regulation of the PI3K/AKT/mTOR and MAPK/ERK pathways .[7][8] These pathways are central to cell growth, proliferation, and survival, and are frequently hyperactivated in cancer. Specifically, studies have shown that eIF4A3 can act on the PI3K–AKT–ERK1/2–P70S6K pathway.[2][8] Therefore, it is hypothesized that inhibition of eIF4A3 by this compound could lead to the downregulation of key proteins in these pathways, contributing to its anti-cancer effects.
Visualizing the Mechanism and Workflows
Caption: Mechanism of this compound inhibition.
Caption: Workflow for evaluating this compound.
Caption: Hypothesized impact on cancer signaling.
Conclusion and Future Directions
The preliminary studies on this compound have identified it as a promising lead compound for the development of novel anti-cancer therapeutics. Its unique RNA-competitive mechanism of action may offer advantages over traditional ATP-competitive inhibitors. Further research is warranted to expand the evaluation of this compound across a broader range of cancer cell lines and in in vivo models. Elucidating the precise downstream effects on key oncogenic signaling pathways will be critical for understanding its full therapeutic potential and for the rational design of combination therapies. The detailed protocols provided in this guide serve as a foundation for researchers to build upon these initial findings and further investigate the role of eIF4A3 inhibition in cancer.
References
- 1. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EIF4A3 Acts on the PI3K–AKT–ERK1/2–P70S6K Pathway through FLOT1 to Influence the Development of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Regulation of mRNA export by the PI3 kinase/AKT signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EIF4A3 Acts on the PI3K-AKT-ERK1/2-P70S6K Pathway through FLOT1 to Influence the Development of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for eIF4A3-IN-4 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro experimental design of studies involving eIF4A3-IN-4, a novel inhibitor of the eukaryotic initiation factor 4A3 (eIF4A3).
Introduction
Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase that serves as a core component of the Exon Junction Complex (EJC).[1][2][3] The EJC is deposited on messenger RNA (mRNA) during splicing and plays crucial roles in post-transcriptional processes such as mRNA export, nonsense-mediated mRNA decay (NMD), and translation.[1][2][3] eIF4A3 possesses ATP-dependent RNA helicase activity, which is essential for its functions.[1][4] Dysregulation of eIF4A3 has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][3][5] this compound is a novel inhibitor of eIF4A with a reported IC50 of 8.6 μM.[6] These application notes provide protocols for the in vitro characterization of this compound and similar selective inhibitors.
Data Presentation
In Vitro Activity of Selective eIF4A3 Inhibitors
| Compound Name | Assay Type | Target | IC50 (µM) | Notes |
| This compound | eIF4A Inhibition | eIF4A | 8.6 | Novel eIF4A inhibitor. |
| eIF4A3-IN-2 | ATPase Activity | eIF4A3 | 0.11 | Highly selective, non-competitive with ATP.[1][3] |
| Compound 53a | ATPase Activity | eIF4A3 | 0.20 | 1,4-diacylpiperazine derivative.[1] |
| Compound 52a | ATPase Activity | eIF4A3 | 0.26 | 1,4-diacylpiperazine derivative.[1] |
| Compound 1o | ATPase Activity | eIF4A3 | 0.10 | Orally available 1,4-diacylpiperazine derivative.[1][3] |
| Compound 1q | ATPase Activity | eIF4A3 | 0.14 | Orally available 1,4-diacylpiperazine derivative.[1][3] |
| Compound 18 | ATPase Activity | eIF4A3 | 0.97 | ATP-competitive inhibitor.[1] |
Signaling Pathways and Experimental Workflows
eIF4A3 Signaling Pathways
Caption: Signaling pathways modulated by eIF4A3 and its inhibition.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro characterization of this compound.
Experimental Protocols
eIF4A3 ATPase Activity Assay
Objective: To determine the effect of this compound on the ATP hydrolysis activity of eIF4A3. A common method is a coupled-enzyme assay that measures the rate of ATP hydrolysis by linking it to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human eIF4A3 protein
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Protocol:
-
Prepare a reaction mixture containing assay buffer, PEP, PK, LDH, and NADH.
-
Add recombinant eIF4A3 protein to the reaction mixture.
-
Add varying concentrations of this compound (e.g., 0.01 µM to 100 µM) or DMSO (vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding ATP to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C) using a microplate reader.
-
Calculate the rate of NADH oxidation from the linear phase of the reaction.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
RNA Helicase Assay
Objective: To assess the effect of this compound on the RNA unwinding activity of eIF4A3. A fluorescence-based assay using a dual-labeled RNA substrate is a common method.
Materials:
-
Recombinant human eIF4A3 protein
-
This compound (dissolved in DMSO)
-
Helicase Assay Buffer: 25 mM MOPS-KOH (pH 7.0), 5 mM MgCl2, 100 mM KCl, 2 mM DTT, 0.1 mg/mL BSA
-
ATP solution (100 mM)
-
Dual-labeled RNA substrate (e.g., a short RNA duplex with a fluorophore and a quencher on opposite strands)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
In the wells of a 96-well plate, add helicase assay buffer, recombinant eIF4A3 protein, and the dual-labeled RNA substrate.
-
Add varying concentrations of this compound or DMSO to the wells.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Initiate the unwinding reaction by adding ATP.
-
Measure the increase in fluorescence intensity over time as the RNA duplex is unwound, separating the fluorophore and quencher.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability / Proliferation (MTT) Assay
Objective: To evaluate the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plate
-
Microplate spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) or DMSO (vehicle control) for a specified duration (e.g., 48 or 72 hours).[4]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Nonsense-Mediated mRNA Decay (NMD) Reporter Assay
Objective: To determine if this compound can inhibit NMD in a cellular context. This is often assessed using a dual-luciferase reporter system.
Materials:
-
A cell line stably or transiently transfected with a dual-luciferase NMD reporter plasmid (e.g., a plasmid expressing a Renilla luciferase transcript with a premature termination codon (PTC) and a firefly luciferase transcript without a PTC as a control).
-
This compound (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Protocol:
-
Plate the NMD reporter cell line in a multi-well plate.
-
Treat the cells with varying concentrations of this compound or DMSO for 24-48 hours.
-
Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.[7][8]
-
Calculate the ratio of Renilla (NMD-sensitive) to firefly (control) luciferase activity for each treatment condition.
-
An increase in this ratio upon treatment with this compound indicates inhibition of NMD.[7][8] Plot the fold-change in the ratio against the inhibitor concentration to determine the effective concentration range.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]
- 3. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. EIF4A3 Acts on the PI3K–AKT–ERK1/2–P70S6K Pathway through FLOT1 to Influence the Development of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for eIF4A3-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
eIF4A3-IN-4 is a novel, potent, and cell-permeable inhibitor of the eukaryotic initiation factor 4A3 (eIF4A3). As a member of the DEAD-box RNA helicase family, eIF4A3 is a core component of the Exon Junction Complex (EJC), playing a crucial role in multiple aspects of post-transcriptional gene regulation, including mRNA splicing, transport, and nonsense-mediated mRNA decay (NMD).[1][2][3] Dysregulation of eIF4A3 has been implicated in various diseases, particularly in cancer, where it can promote cell proliferation, migration, and invasion.[1][4][5] this compound offers a valuable tool for investigating the cellular functions of eIF4A3 and for exploring its therapeutic potential. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Chemical Properties and Mechanism of Action
This compound, also referred to as compound 28 in its discovery publication, is an RNA-competitive and ATP-uncompetitive inhibitor of eIF4A.[6][7][8] This unique mechanism of action involves binding to a novel pocket within the RNA-binding groove of eIF4A, thereby interfering with proper RNA binding and suppressing ATP hydrolysis.[7] This leads to the inhibition of eIF4A's helicase activity, which is essential for unwinding the 5' untranslated region of mRNAs during translation initiation.[8]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| IC | 8.6 µM | - | [6] |
| EC | 0.463 µM | BJAB Burkitt's lymphoma | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving eIF4A3 and a general experimental workflow for studying the effects of this compound in cell culture.
Caption: Simplified signaling pathway of eIF4A3 and its inhibition by this compound.
Caption: General experimental workflow for using this compound in cell culture.
Experimental Protocols
Note: The following protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study using the related compound eIF4A3-IN-2 and can be used as a starting point for assessing the effect of this compound on cell proliferation.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This protocol can be used to assess the effect of this compound on the expression levels of eIF4A3 and downstream target proteins.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the desired duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against eIF4A3 or other target proteins overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
RNA Immunoprecipitation (RIP)
This protocol can be used to determine if this compound affects the interaction of eIF4A3 with specific RNA molecules.
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link the cells with 1% formaldehyde for 10 minutes at room temperature.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the lysate to shear the chromatin.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against eIF4A3 or an IgG control antibody overnight at 4°C. Add protein A/G magnetic beads and incubate for another 2 hours.
-
Washes and Elution: Wash the beads several times with RIP wash buffer. Elute the RNA-protein complexes from the beads.
-
Reverse Cross-linking and RNA Purification: Reverse the cross-linking by heating the eluate. Purify the RNA using a standard RNA extraction method.
-
qRT-PCR: Analyze the enrichment of specific RNA targets by quantitative real-time PCR (qRT-PCR).
Conclusion
This compound is a valuable chemical probe for studying the diverse roles of eIF4A3 in cellular processes. The provided protocols offer a foundation for researchers to design and execute experiments to investigate the effects of this inhibitor in various cell culture models. It is important to note that optimization of experimental conditions, such as inhibitor concentration and treatment duration, will be necessary for each specific cell line and research question.
References
- 1. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]
- 3. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. EIF4A3 serves as a prognostic and immunosuppressive microenvironment factor and inhibits cell apoptosis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
eIF4A3-IN-4 solubility and stability in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
eIF4A3 (eukaryotic initiation factor 4A-3) is a core component of the Exon Junction Complex (EJC), a dynamic multiprotein complex that plays a crucial role in post-transcriptional gene regulation, including mRNA splicing, export, localization, and nonsense-mediated mRNA decay (NMD).[1][2] As a DEAD-box RNA helicase, eIF4A3 is involved in unwinding RNA secondary structures. Its inhibition has emerged as a potential therapeutic strategy in various diseases, including cancer.[3][4] eIF4A3-IN-4 is a novel inhibitor of eIF4A3, although detailed public data on its specific properties are limited. These application notes provide guidance on its solubility and stability based on available information for structurally related eIF4A3 inhibitors and general laboratory practices.
Product Information
| Product Name | This compound |
| Target | Eukaryotic initiation factor 4A (eIF4A)[5] |
| IC50 | 8.6 μM[5] |
| Description | A novel inhibitor of eIF4A.[5] |
Solubility and Stability of Related eIF4A3 Inhibitors
| Compound | Solvent | Solubility | Storage of Powder | Storage of Stock Solution |
| eIF4A3-IN-1 | DMSO | 200 mg/mL (339.63 mM) (ultrasonication may be needed)[6] | -20°C for 3 years; 4°C for 2 years[6] | -80°C for 2 years; -20°C for 1 year[6] |
| eIF4A3-IN-2 | DMSO | 100 mg/mL (165.92 mM) (ultrasonication may be needed)[7] | -20°C[7] | -80°C for 6 months; -20°C for 1 month[7] |
| (R)-eIF4A3-IN-2 | DMSO | 50 mg/mL (82.96 mM) (ultrasonication may be needed)[8] | -20°C for 3 years; 4°C for 2 years[8] | -80°C for 2 years; -20°C for 1 year[8] |
Note: It is strongly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[6][8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of an eIF4A3 Inhibitor in DMSO
This protocol provides a general procedure for preparing a stock solution of an eIF4A3 inhibitor, which can be adapted for this compound.
Materials:
-
eIF4A3 inhibitor (e.g., this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-warm: Allow the vial of the eIF4A3 inhibitor and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of the inhibitor powder. For example, to prepare 1 mL of a 10 mM stock solution of eIF4A3-IN-1 (MW: 588.88 g/mol ), weigh 5.89 mg.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the inhibitor.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for short intervals until the solution is clear.[6][7] Avoid excessive heating.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Based on data for related compounds, storage at -80°C is generally recommended for periods longer than a month.[7][9]
Protocol 2: Assessment of Solubility in Common Laboratory Solvents
This protocol outlines a method to determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
A panel of common laboratory solvents (e.g., DMSO, Ethanol, Methanol, PBS, Water)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Preparation of Serial Dilutions: Prepare a series of known concentrations of this compound in the chosen solvent.
-
Equilibration: Add an excess amount of the compound to a fixed volume of each solvent in separate tubes.
-
Mixing: Vortex the tubes vigorously for an extended period (e.g., 1-2 hours) to ensure maximum dissolution.
-
Equilibration: Allow the solutions to equilibrate at a constant temperature (e.g., room temperature) for several hours to reach saturation.
-
Separation of Undissolved Solid: Centrifuge the tubes at high speed to pellet any undissolved solid.
-
Quantification: Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry against a standard curve or HPLC).
-
Determination of Solubility: The measured concentration represents the solubility of the compound in that specific solvent at the tested temperature.
Visualizations
Caption: Experimental workflow for preparing stock solutions and assessing solubility.
Caption: Simplified diagram of eIF4A3's role in post-transcriptional regulation.
References
- 1. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application of eIF4A3 Inhibitors in Studying Specific Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic initiation factor 4A3 (eIF4A3) is a core component of the Exon Junction Complex (EJC), a dynamic multiprotein complex that plays a pivotal role in post-transcriptional gene regulation. As a DEAD-box RNA helicase, eIF4A3 is fundamentally involved in nonsense-mediated mRNA decay (NMD), a crucial surveillance pathway that degrades mRNAs containing premature termination codons (PTCs).[1][2][3] By inhibiting eIF4A3, researchers can modulate the NMD pathway to study its impact on the expression of specific genes, particularly those regulated by this surveillance mechanism. This document provides detailed application notes and protocols for utilizing eIF4A3 inhibitors to investigate gene expression.
Mechanism of Action of eIF4A3 Inhibitors
eIF4A3 inhibitors are small molecules designed to interfere with the function of the eIF4A3 protein. The primary mechanism of action for many selective eIF4A3 inhibitors is the allosteric inhibition of its ATPase and helicase activities.[1][2] This inhibition prevents the remodeling of the EJC and subsequent recruitment of NMD factors, leading to the stabilization and increased expression of NMD-sensitive transcripts. Several selective eIF4A3 inhibitors have been developed, including 1,4-diacylpiperazine derivatives such as eIF4A3-IN-1 (also known as compound 53a) , and other potent compounds like T-595 and T-202 .[1] While a compound designated eIF4A3-IN-4 is commercially available with a reported IC50 of 8.6 μM, detailed characterization in peer-reviewed literature is less extensive compared to other inhibitors.
Quantitative Data of Selected eIF4A3 Inhibitors
The following table summarizes the inhibitory concentrations of several well-characterized eIF4A3 inhibitors. This data is essential for designing experiments with appropriate inhibitor concentrations.
| Inhibitor Name | Alias | Type | IC50 (ATPase Assay) | Cellular NMD Inhibition | Reference |
| eIF4A3-IN-1 | 53a | 1,4-diacylpiperazine | 0.20 µM | Yes | [1] |
| 52a | - | 1,4-diacylpiperazine | 0.26 µM | Yes | [1] |
| T-595 | - | Allosteric Inhibitor | Potent (specific values not detailed in abstract) | Yes | [4] |
| T-202 | - | Allosteric Inhibitor | Potent (specific values not detailed in abstract) | Yes | [4] |
| This compound | - | Novel eIF4A inhibitor | 8.6 µM | Not explicitly stated | [5] |
| Compound 18 | - | ATP-competitive | 0.97 µM | Not explicitly stated | [6] |
Signaling Pathway
The primary signaling pathway affected by eIF4A3 inhibitors is the nonsense-mediated mRNA decay (NMD) pathway. eIF4A3 is a core component of the Exon Junction Complex (EJC), which is deposited on spliced mRNAs. The EJC acts as a landmark for the translation machinery. If a premature termination codon (PTC) is detected upstream of an EJC, the NMD pathway is activated, leading to the degradation of the aberrant mRNA. By inhibiting eIF4A3, the stability of the EJC is compromised, preventing the recruitment of key NMD factors like UPF1 and leading to the stabilization of PTC-containing transcripts.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of selective ATP-competitive eIF4A3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical inhibition of eIF4A3 abolishes UPF1 recruitment onto mRNA encoding NMD factors and restores their expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Confirming eIF4A3 Inhibition with eIF4A3-IN-4 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic initiation factor 4A3 (eIF4A3) is a member of the DEAD-box RNA helicase family and a core component of the exon junction complex (EJC).[1][2] The EJC is deposited onto messenger RNA (mRNA) during splicing and plays a crucial role in post-transcriptional gene regulation, including mRNA export, localization, and nonsense-mediated mRNA decay (NMD).[1][3] Given its integral role in RNA metabolism, eIF4A3 has emerged as a potential therapeutic target in various diseases, including cancer.[2]
eIF4A3-IN-4 is a novel inhibitor of eIF4A with a reported half-maximal inhibitory concentration (IC50) of 8.6 μM.[4] This application note provides a detailed protocol for utilizing Western blotting to confirm the inhibition of eIF4A3 in a cellular context following treatment with this compound. The primary method to assess inhibition will be to measure the total protein levels of eIF4A3. A decrease in the total eIF4A3 protein level upon treatment would suggest that the inhibitor may induce protein degradation as part of its mechanism of action.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the simplified signaling context of eIF4A3 and the experimental workflow for the Western blot protocol.
Caption: Simplified diagram of eIF4A3's role in the EJC and its inhibition.
Caption: Experimental workflow for the Western blot protocol.
Experimental Protocol
This protocol is designed for cultured mammalian cells. Optimization may be required for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Line: A suitable mammalian cell line expressing eIF4A3 (e.g., HeLa, HEK293T, A549).[5][6]
-
This compound: (MedChemExpress, Cat. No. HY-145577)
-
Primary Antibodies:
-
Rabbit anti-eIF4A3 polyclonal antibody (e.g., Proteintech, Cat. No. 17504-1-AP; recommended dilution 1:1000-1:4000).[6]
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (for loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG (H+L).
-
HRP-conjugated Goat anti-Mouse IgG (H+L).
-
-
Cell Culture Medium and Supplements: (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) is recommended for whole-cell lysates.[7]
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast Polyacrylamide Gels: (e.g., 4-12% Bis-Tris gels)
-
SDS-PAGE Running Buffer
-
Protein Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST
-
Enhanced Chemiluminescence (ECL) Substrate
-
Western Blot Imaging System
Procedure
-
Cell Culture and Treatment: a. Plate cells at a suitable density to achieve 70-80% confluency at the time of harvesting. b. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 μM) for a predetermined time (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 1/3 volume of 4X Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: a. Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel. b. Include a pre-stained protein ladder to monitor protein separation. c. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
Blocking: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody against eIF4A3 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation. b. The next day, wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature with gentle agitation. d. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for loading control): a. After imaging, the membrane can be stripped and re-probed with a primary antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and structured table. Densitometry analysis should be performed on the bands corresponding to eIF4A3 and the loading control. The eIF4A3 signal should be normalized to the loading control signal.
| Treatment Group | Concentration (µM) | Normalized eIF4A3 Protein Level (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 0.08 |
| This compound | 1 | 0.95 | 0.06 |
| This compound | 5 | 0.72 | 0.05 |
| This compound | 10 | 0.48 | 0.04 |
| This compound | 20 | 0.25 | 0.03 |
Note: The data presented in the table is hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
This protocol provides a comprehensive framework for researchers to validate the inhibitory effect of this compound on eIF4A3 protein expression using Western blotting. By quantifying the levels of eIF4A3 protein in response to the inhibitor, researchers can gain valuable insights into its mechanism of action and its potential as a modulator of eIF4A3 function. Further experiments, such as assessing the impact on downstream targets of the EJC pathway, can provide a more complete picture of the biological consequences of eIF4A3 inhibition.
References
- 1. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. uniprot.org [uniprot.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An RNAi screen of RNA helicases identifies eIF4A3 as a regulator of embryonic stem cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of selective ATP-competitive eIF4A3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protein Synthesis Regulation Using eIF4A3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase that plays a critical, multifaceted role in RNA metabolism. As a core component of the exon junction complex (EJC), eIF4A3 is deposited onto messenger RNA (mRNA) during splicing and influences subsequent processes such as mRNA export, localization, translation, and nonsense-mediated mRNA decay (NMD).[1][2] Its distinct functions, separate from its paralogs eIF4A1 and eIF4A2 which are primarily involved in translation initiation, make it an intriguing target for studying the regulation of protein synthesis and for therapeutic intervention in diseases where these processes are dysregulated, such as cancer.[3][4][5]
This document provides detailed application notes and protocols for utilizing selective eIF4A3 inhibitors to investigate the regulation of protein synthesis. While the specific inhibitor "eIF4A3-IN-4" has been identified as a novel eIF4A inhibitor with an IC50 of 8.6 μM, detailed information regarding its selectivity for eIF4A3 over other eIF4A isoforms and its specific effects on protein synthesis is currently limited. Therefore, this guide will focus on the application of well-characterized, highly selective eIF4A3 inhibitors, such as the 1,4-diacylpiperazine derivatives, to study eIF4A3-dependent regulation of translation.
Mechanism of Action of eIF4A3
eIF4A3 is an ATP-dependent RNA helicase that, within the EJC, is thought to act as an RNA clamp, influencing the structure of the mRNP.[6] The EJC is assembled on spliced mRNAs approximately 20-24 nucleotides upstream of exon-exon junctions.[7] This complex remains associated with the mRNA during its export to the cytoplasm and can influence the "pioneer round" of translation. Inhibition of eIF4A3's ATPase and helicase activity can disrupt its functions in NMD and alter the translation of specific subsets of mRNAs.[3][8]
Featured Selective eIF4A3 Inhibitors
Several classes of selective eIF4A3 inhibitors have been developed, offering valuable tools to probe its function.
| Inhibitor Class | Example Compound(s) | Mechanism of Action | IC50 (eIF4A3 ATPase) | Selectivity Notes | Reference(s) |
| 1,4-Diacylpiperazine | 53a | Allosteric, Non-competitive with ATP | 0.20 µM | Highly selective over eIF4A1/2 and other helicases. | [3] |
| 1,4-Diacylpiperazine | 52a | Allosteric, Non-competitive with ATP | 0.26 µM | Highly selective over eIF4A1/2 and other helicases. | [3] |
| 1,4-Diacylpiperazine | Compound 2 | Allosteric, Non-competitive with ATP | 0.11 µM | Highly selective over eIF4A1/2, DHX29, and Brr2. | [3] |
| 1,4-Diacylpiperazine | 1o | Allosteric, Non-competitive with ATP | 0.1 µM | Highly selective over other eIF4A family members and other ATP-dependent RNA helicases. | [4] |
| 1,4-Diacylpiperazine | 1q | Allosteric, Non-competitive with ATP | 0.14 µM | Highly selective over other eIF4A family members and other ATP-dependent RNA helicases. | [4] |
Key Experiments for Studying eIF4A3's Role in Protein Synthesis
Polysome Profiling
Polysome profiling by sucrose gradient ultracentrifugation separates mRNAs based on the number of associated ribosomes. This technique allows for the assessment of global translation and changes in the translation of specific mRNAs upon treatment with an eIF4A3 inhibitor. A shift of mRNAs from heavy polysomes (actively translated) to lighter polysomes or monosomes indicates a decrease in translation initiation.
References
- 1. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EIF4A3 - Wikipedia [en.wikipedia.org]
- 3. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
eIF4A3-IN-4 showing no effect in my experimental setup
This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing a lack of effect with eIF4A3-IN-4 in their experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues that may lead to a lack of observable effect from this compound.
Q1: Why am I not seeing any effect with this compound in my experiment?
A lack of effect can stem from several factors, which can be broadly categorized into issues with the compound itself, the experimental design, or the biological system being used. We recommend a systematic approach to troubleshooting, starting with the most common and easily verifiable issues.
Category 1: Compound Integrity and Handling
Q2: How can I be sure my this compound is active and properly handled?
A2: Issues with compound solubility, storage, and stability are common causes of inactivity.
-
Solubility: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. If the compound precipitates upon dilution into your aqueous cell culture medium, its effective concentration will be much lower than intended.
-
Troubleshooting Tip: After diluting the stock into your final medium, visually inspect the solution for any precipitate or cloudiness. Consider performing a serial dilution to avoid shocking the compound out of solution. The stability of a compound in aqueous media can be time-dependent; what appears soluble initially may precipitate over a longer incubation period.[1]
-
-
Storage: Ensure the compound has been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C for stock solutions).[2] Improper storage can lead to degradation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solution, as this can degrade the compound. Aliquoting the stock solution upon first use is highly recommended.
Q3: Could the inhibitor be binding to my labware?
A3: Yes, some small molecules can adsorb to plastic surfaces, reducing the effective concentration available to the cells.[1] While less common, this can be a factor, especially at low nanomolar concentrations. Using low-adhesion plasticware can mitigate this if it is suspected to be an issue.
Category 2: Experimental Design and Protocol
Q4: What is the recommended concentration range and incubation time for this compound?
A4: The optimal concentration and time will be cell-line and assay-dependent.
-
Concentration: this compound has a reported IC50 of 8.6 μM in a biochemical assay. However, the effective concentration in a cellular assay can be very different. We recommend performing a dose-response experiment ranging from low nanomolar to high micromolar (e.g., 10 nM to 50 µM) to determine the optimal concentration for your specific cell line and phenotype. For comparison, a different selective inhibitor, eIF4A3-IN-1 (IC50: 0.26 µM), has shown effects in hepatocellular carcinoma cell lines at concentrations as low as 3 nM.[3]
-
Incubation Time: The time required to observe an effect depends on the biological process being measured.
Q5: Could components in my cell culture medium be interfering with the inhibitor?
A5: Yes, high serum concentrations (e.g., >10% FBS) can sometimes reduce the effective concentration of a small molecule due to protein binding. If you are using a high-serum medium and seeing no effect, consider testing the inhibitor in a medium with a lower serum concentration as a control experiment.
Category 3: Cell Line and Target Validation
Q6: Is my cell line a suitable model for studying eIF4A3 inhibition?
A6: The cellular context is critical. The effect of inhibiting eIF4A3 is not universal across all cell types.
-
eIF4A3 Dependency: Some cell lines may not rely heavily on eIF4A3 for the specific function you are measuring (e.g., proliferation). EIF4A3 is known to be overexpressed in several cancers, such as glioblastoma and hepatocellular carcinoma, which may make them more sensitive to its inhibition.[4][5]
-
Expression Levels: Verify the expression level of eIF4A3 in your cell line. Low expression might mean that its inhibition does not produce a significant downstream effect.
-
Drug Efflux Pumps: Some cell lines, particularly cancer cell lines, express high levels of multidrug resistance transporters (e.g., P-glycoprotein) that can actively pump the inhibitor out of the cell, preventing it from reaching its target.
Q7: How can I confirm that eIF4A3 is being inhibited in my cells, even if I don't see a phenotypic change?
A7: This is a crucial step. A lack of a phenotypic change (like cell death) does not mean the inhibitor isn't working. You should perform a target validation experiment to measure the direct molecular consequences of eIF4A3 inhibition.
-
Nonsense-Mediated mRNA Decay (NMD): EIF4A3 is a core component of the exon junction complex (EJC), which is essential for NMD.[6][7] Inhibiting eIF4A3 should suppress NMD. You can measure the mRNA levels of known NMD-sensitive transcripts (e.g., certain splicing factors or mutant transcripts) using qPCR. An increase in these transcripts upon treatment would indicate successful target engagement.[8]
-
Alternative Splicing: EIF4A3 inhibition can alter the splicing of specific genes, such as the apoptosis regulator Bcl-x.[4][6] Inhibition of eIF4A3 can shift the splicing of Bcl-x pre-mRNA from the anti-apoptotic Bcl-xL isoform to the pro-apoptotic Bcl-xS isoform. This change can be measured by RT-PCR or Western blot.
-
Downstream Signaling: Inhibition of eIF4A3 has been shown to affect the cell cycle.[9] You can use Western blotting to check for changes in the levels of cell cycle regulatory proteins like CDK1 or CDK2.[4]
Quantitative Data Summary
The following table summarizes key data for relevant eIF4A3 inhibitors.
| Compound | Reported IC50 | Binding Mode | Cellular Activity Noted | Reference(s) |
| This compound | 8.6 µM (Biochemical) | eIF4A Inhibitor | Data not widely published | |
| eIF4A3-IN-1 | 0.26 µM (Biochemical) | Selective, non-ATP competitive | NMD Inhibition (3-10 µM), Anti-proliferative in HCC (3 nM) | |
| Hippuristanol | ~10 nM (Biochemical) | Pan-eIF4A Inhibitor, Allosteric | Cell cycle arrest, Apoptosis | [6][8] |
Experimental Protocols
Protocol 1: General Cell Proliferation/Viability Assay
This protocol provides a framework for assessing the dose-dependent effect of this compound on cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X concentration series of this compound in your complete cell culture medium. A suggested range is from 20 nM to 100 µM (final concentrations will be 10 nM to 50 µM). Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions.
-
Incubation: Incubate the plate for your desired time point (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS (e.g., CellTiter 96 AQueous One Solution), or an ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the results to the vehicle control wells and plot the dose-response curve to determine the IC50 in your cell line.
Protocol 2: Target Engagement Assay via Western Blot for Bcl-x Splicing
This protocol helps determine if this compound is engaging its target by measuring changes in the alternative splicing of Bcl-x.
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach ~70% confluency, treat them with this compound at a concentration determined from your viability assay (e.g., the approximate IC50 or higher) and a vehicle control for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 12%) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody that recognizes both Bcl-xL and Bcl-xS (they differ in size) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities for Bcl-xL and Bcl-xS. A successful inhibition of eIF4A3 may lead to a decrease in the Bcl-xL/Bcl-xS ratio.
Mandatory Visualizations
eIF4A3 Signaling and Functional Role
Caption: Role of eIF4A3 in the EJC and downstream pathways affected by inhibition.
Experimental Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting experiments with this compound.
Troubleshooting Decision Tree
Caption: A decision tree to logically diagnose the cause of experimental failure.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spliceosomal profiling identifies EIF4A3 as a novel oncogene in hepatocellular carcinoma acting through the modulation of FGFR4 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]
- 6. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological systems analysis defines EIF4A3 functions in cell-cycle and RNA stress granule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to eIF4A Inhibitors: Benchmarking eIF4A3-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel eIF4A inhibitor, eIF4A3-IN-4, against other prominent inhibitors of the eIF4A family of RNA helicases. We delve into their mechanisms of action, target selectivity, and efficacy, supported by experimental data and detailed protocols to aid in research and development.
Introduction to the eIF4A Family of Helicases
The eukaryotic initiation factor 4A (eIF4A) family comprises ATP-dependent DEAD-box RNA helicases crucial for RNA metabolism. The family has three main isoforms with distinct primary functions:
-
eIF4A1 and eIF4A2: These isoforms are highly homologous and predominantly cytoplasmic. They are core components of the eIF4F complex, which is essential for the initiation of cap-dependent translation. By unwinding complex secondary structures in the 5'-untranslated regions (5'-UTRs) of mRNAs, they facilitate ribosome scanning and protein synthesis. Dysregulation of eIF4A1/2 activity is a hallmark of many cancers, making them attractive therapeutic targets.
-
eIF4A3: This isoform is primarily located in the nucleus and is a core component of the Exon Junction Complex (EJC). The EJC is deposited onto mRNA during splicing and is a key player in post-transcriptional processes, including mRNA export, localization, and nonsense-mediated mRNA decay (NMD), a critical RNA surveillance pathway that degrades transcripts containing premature termination codons (PTCs).
Due to these functional differences, inhibitors targeting eIF4A1/2 are investigated primarily as anti-cancer agents that block the translation of oncoproteins, while selective eIF4A3 inhibitors are explored for their ability to modulate NMD, which has therapeutic potential in genetic disorders caused by nonsense mutations.
Mechanism of Action: A Tale of Two Targets
eIF4A inhibitors can be broadly categorized based on their isoform selectivity and mechanism.
-
Inhibitors of Translation (Targeting eIF4A1/2): These compounds disrupt the canonical function of the eIF4F complex.
-
RNA Clamps (Rocaglates): This class, including silvestrol and zotatifin (eFT226), acts as interfacial inhibitors. They stabilize the interaction between eIF4A and specific polypurine RNA sequences, effectively "clamping" the helicase onto the mRNA.[1][2] This action sterically hinders ribosome scanning and sequesters eIF4A, depleting the pool available for translation initiation.[1][3]
-
RNA Binding Blockers (Hippuristanol): Hippuristanol binds to the C-terminal domain of eIF4A, locking it in a closed, inactive conformation that prevents it from binding to RNA, thereby halting its helicase activity.[4][5]
-
Novel Mechanism Inhibitors (this compound): this compound, also reported as compound 28, represents a newer class. It is an RNA-competitive and ATP-uncompetitive inhibitor that engages a novel pocket within the RNA-binding groove of eIF4A, interfering with proper RNA engagement and suppressing ATP hydrolysis.
-
-
Inhibitors of NMD (Targeting eIF4A3): These are highly selective compounds that inhibit the ATPase and helicase activity of eIF4A3 without significantly affecting eIF4A1/2.[6][7] By inhibiting eIF4A3, they disrupt the function of the EJC and suppress the NMD pathway, leading to the stabilization and increased expression of transcripts that would otherwise be degraded.[6][8]
Comparative Efficacy of eIF4A Inhibitors
The following tables summarize the quantitative data for this compound and other key eIF4A inhibitors, highlighting differences in potency and selectivity.
Table 1: Inhibitors Targeting Translational eIF4A (eIF4A1/2)
| Inhibitor | Class | Mechanism of Action | Target(s) | Potency (IC50) | Clinical Status |
| This compound | Synthetic | RNA-competitive, ATP-uncompetitive | eIF4A | 8.6 µM (ATPase assay) | Preclinical |
| Zotatifin (eFT226) | Rocaglate | RNA Clamp | eIF4A1/2 | ~2 nM (Cell-based) | Phase 1/2 Clinical Trials (NCT04092673)[9][10][11] |
| Silvestrol | Rocaglate | RNA Clamp | eIF4A1/2 | Low nM range | Preclinical[12] |
| CR-1-31-B | Rocaglate | RNA Clamp | eIF4A1/2 | Low nM range | Preclinical[13] |
| Hippuristanol | Polyketide | Inhibits RNA Binding | eIF4A1/2 | ~10-50 nM (in vitro translation) | Preclinical[4][14] |
Table 2: Selective Inhibitors of eIF4A3 (NMD Pathway)
| Inhibitor | Class | Mechanism of Action | Target(s) | Potency (IC50) | Key Application |
| eIF4A3-IN-1 | Diacylpiperazine | Allosteric, Non-ATP competitive | eIF4A3 | 0.26 µM (ATPase) | NMD Inhibition[15][16] |
| Compound 18 | Synthetic | ATP-competitive | eIF4A3 | Sub-µM (ATPase) | NMD Inhibition[17] |
| Compound 2 | Synthetic | Allosteric, Non-ATP competitive | eIF4A3 | ~0.11 µM (ATPase) | NMD Inhibition[6][7] |
Visualizing the Pathways and Processes
Signaling Pathways & Experimental Workflows
Caption: Inhibition of eIF4F-mediated translation by different classes of eIF4A1/2 inhibitors.
Caption: Role of eIF4A3 in the EJC-NMD pathway and its disruption by selective inhibitors.
Caption: A typical experimental workflow for characterizing the efficacy of eIF4A inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of eIF4A inhibitors.
ATPase Activity Assay (Malachite Green)
This assay quantifies the release of inorganic phosphate (Pi) from ATP hydrolysis by eIF4A, providing a measure of its enzymatic activity.
-
Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of ATP hydrolyzed.
-
Protocol:
-
Prepare a reaction buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT).
-
Add recombinant human eIF4A protein to the wells of a microplate containing the reaction buffer.
-
Add the test inhibitor (e.g., this compound) at various concentrations. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of ATP (e.g., 250 µM) and a stimulating RNA (e.g., poly(U) or yeast RNA at 250 µg/mL).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) within the linear range of the enzyme.
-
Stop the reaction by adding the malachite green reagent.
-
After color development (approx. 15-20 minutes), measure the absorbance at ~620-650 nm.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
RNA Helicase Activity Assay (Fluorescence-Based)
This assay directly measures the ability of eIF4A to unwind a double-stranded RNA (dsRNA) substrate.
-
Principle: A short dsRNA substrate is synthesized with a fluorophore (e.g., Cy3) on one strand and a quencher (e.g., BHQ) on the other.[18] In the duplex form, the fluorescence is quenched. Upon unwinding by the helicase, the strands separate, leading to an increase in fluorescence that can be monitored in real-time.
-
Protocol:
-
Prepare a reaction buffer similar to the ATPase assay, containing an ATP regeneration system (e.g., pyruvate kinase/phosphoenolpyruvate).
-
In a fluorometer-compatible microplate, add recombinant eIF4A, the fluorescently labeled dsRNA substrate (e.g., 50 nM), and any co-factors like eIF4B or eIF4G if required.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation/emission wavelengths for the chosen fluorophore.
-
The initial rate of the unwinding reaction is calculated from the linear portion of the fluorescence curve.
-
Determine the inhibitory effect of the compound by comparing the rates in the presence and absence of the inhibitor.
-
Cell Viability Assay (Promega CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[19]
-
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses cells, releasing ATP, which is then used by the luciferase to produce a luminescent signal proportional to the amount of ATP present.
-
Protocol:
-
Seed cells in an opaque-walled 96-well or 384-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).[20]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[21][22]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[20][21]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21]
-
Record the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Polysome Profiling
This technique separates mRNAs based on the number of bound ribosomes using sucrose density gradient ultracentrifugation, providing a snapshot of the translational status of the entire transcriptome.
-
Principle: Cell lysates are layered onto a sucrose gradient (e.g., 10-50%) and subjected to ultracentrifugation.[23] Ribosome-free mRNA, ribosomal subunits (40S, 60S), monosomes (80S), and polysomes (mRNAs with multiple ribosomes) sediment according to their size. The distribution of a specific mRNA across the gradient indicates its translation efficiency.
-
Protocol:
-
Treat cells with the inhibitor for the desired time. Prior to harvesting, add cycloheximide (100 µg/mL) for 5-10 minutes to arrest translating ribosomes on the mRNA.[23][24][25]
-
Wash cells with ice-cold PBS containing cycloheximide, then lyse them in a gentle, ice-cold lysis buffer.
-
Centrifuge the lysate to pellet nuclei and mitochondria.
-
Carefully layer the supernatant (cytoplasmic extract) onto a pre-formed linear sucrose gradient (10-50% or 15-45%) in an ultracentrifuge tube.[26][27]
-
Perform ultracentrifugation at high speed (e.g., ~39,000 rpm) for several hours at 4°C.[24]
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
Isolate RNA from the collected fractions.
-
Analyze the distribution of specific mRNAs across the fractions using RT-qPCR or the entire translatome using RNA-sequencing to identify which transcripts are translationally repressed by the inhibitor.
-
References
- 1. researchgate.net [researchgate.net]
- 2. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippuristanol - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Trial: NCT04092673 - My Cancer Genome [mycancergenome.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ashpublications.org [ashpublications.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Discovery of selective ATP-competitive eIF4A3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Duplex unwinding and ATPase activities of the DEAD-box helicase eIF4A are coupled by eIF4G and eIF4B - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 20. ch.promega.com [ch.promega.com]
- 21. OUH - Protocols [ous-research.no]
- 22. promega.com [promega.com]
- 23. Polysome Profiling Analysis [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 27. dirusciolab.com [dirusciolab.com]
eIF4A3-IN-4 versus hippuristanol: a comparative analysis
An Objective Analysis of Two Isoform-Selective eIF4A Helicase Inhibitors
The eukaryotic initiation factor 4A (eIF4A) family of DEAD-box RNA helicases presents a critical nexus in the regulation of gene expression. While sharing structural homology, the three main isoforms—eIF4A1, eIF4A2, and eIF4A3—play distinct roles in cellular RNA metabolism. eIF4A1 and eIF4A2 are cytoplasmic enzymes essential for the initiation of cap-dependent translation, whereas eIF4A3 is a predominantly nuclear protein and a core component of the exon junction complex (EJC), which is involved in mRNA splicing, transport, and nonsense-mediated mRNA decay (NMD).[1][2][3]
The development of isoform-selective inhibitors is crucial for dissecting these distinct pathways and for their potential as targeted therapeutics. This guide provides a comparative analysis of two such inhibitors: Hippuristanol , a well-characterized natural product that potently inhibits the translation initiation functions of eIF4A1/2, and a representative selective eIF4A3 inhibitor (herein referred to as a selective 1,4-diacylpiperazine eIF4A3 inhibitor) , a synthetic compound designed to target the EJC-associated functions of eIF4A3.[4][5] While the specific compound "eIF4A3-IN-4" has a reported IC50 of 8.6 μM, this guide will focus on more potent and well-characterized selective eIF4A3 inhibitors from the 1,4-diacylpiperazine class to provide a more relevant comparison with the highly potent hippuristanol.[4][6]
Chemical and Physical Properties
A fundamental distinction between these two inhibitors lies in their origin and chemical structure. Hippuristanol is a complex polyhydroxysteroid isolated from marine coral, while the selective eIF4A3 inhibitor is a synthetic small molecule derived from a 1,4-diacylpiperazine scaffold.[4][5][7]
| Property | Hippuristanol | Selective eIF4A3 Inhibitor (1,4-diacylpiperazine class) |
| Origin | Natural Product (from coral Isis hippuris)[5][7] | Synthetic |
| Chemical Class | Polyhydroxysteroid[5] | 1,4-Diacylpiperazine[4][8] |
| Molecular Formula | C₂₈H₄₆O₅[7] | Varies by analog (e.g., C₂₄H₂₆F₂N₂O₅ for compound 53a)[4] |
| Molecular Weight | 462.67 g/mol [7] | Varies by analog (e.g., 460.48 g/mol for compound 53a)[4] |
Mechanism of Action and Cellular Targets
The primary value of these compounds as research tools stems from their distinct molecular targets and mechanisms of action. Hippuristanol targets the cytoplasmic translation initiation machinery, while the selective eIF4A3 inhibitor targets the nuclear and EJC-associated RNA surveillance pathways.
Hippuristanol acts as an allosteric inhibitor of eIF4A1 and eIF4A2. It binds to the C-terminal domain of eIF4A, locking the enzyme in a closed conformation that prevents it from binding to RNA.[5] This inhibition of RNA binding abrogates the helicase activity essential for unwinding the 5' untranslated regions (UTRs) of mRNAs, thereby stalling the recruitment of ribosomes and inhibiting cap-dependent translation.[5] Notably, its mechanism is not competitive with ATP.[5]
Selective 1,4-diacylpiperazine eIF4A3 inhibitors , in contrast, have been specifically designed for high selectivity towards eIF4A3.[4][8] These compounds also act as allosteric inhibitors, binding to a non-ATP site on eIF4A3.[4][9] This binding induces a conformational change that inhibits the enzyme's ATPase and helicase activities.[9] By targeting eIF4A3, these inhibitors disrupt the function of the EJC, leading to the suppression of nonsense-mediated mRNA decay (NMD), a critical RNA quality control pathway that degrades transcripts containing premature termination codons.[4][9]
References
- 1. EIF4A3 - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hippuristanol - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hippuristanol - Wikipedia [en.wikipedia.org]
- 8. Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Cross-Validation of eIF4A3 Inhibition: A Comparative Guide to eIF4A3-IN-4 and Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for studying the function of the eukaryotic translation initiation factor 4A3 (eIF4A3): the small molecule inhibitor eIF4A3-IN-4 and genetic knockdown techniques such as siRNA and shRNA. By presenting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the most appropriate method for their specific experimental needs and in cross-validating their findings.
Introduction to eIF4A3
Eukaryotic translation initiation factor 4A3 (eIF4A3) is a core component of the exon junction complex (EJC), a dynamic multiprotein complex that plays a crucial role in post-transcriptional gene regulation.[1] Its functions are multifaceted, encompassing key aspects of RNA metabolism including pre-mRNA splicing, mRNA export, and nonsense-mediated mRNA decay (NMD).[1] Dysregulation of eIF4A3 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention and functional studies.[2]
Pharmacological vs. Genetic Inhibition: A Head-to-Head Comparison
The study of protein function often relies on methods that either inhibit the protein's activity or reduce its expression levels. Here, we compare the pharmacological inhibitor this compound with genetic knockdown approaches.
This compound is a novel, potent, and selective inhibitor of eIF4A. It functions as an RNA-competitive and ATP-uncompetitive inhibitor, offering a valuable tool for the acute and reversible inhibition of eIF4A3's helicase activity.[3][4]
Genetic knockdown using small interfering RNA (siRNA) or short hairpin RNA (shRNA) leads to the degradation of eIF4A3 mRNA, resulting in a significant reduction of the eIF4A3 protein levels. This method provides a way to study the long-term consequences of eIF4A3 depletion.[1][5]
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and eIF4A3 genetic knockdown on key cellular processes as reported in various studies. It is important to note that direct comparisons are challenging due to the use of different cell lines, experimental conditions, and methodologies.
| Inhibitor | Assay | Cell Line | Concentration | Effect | Reference |
| This compound (Compound 28) | ATPase Activity | - | IC50: 8.6 µM | Inhibition of eIF4A ATPase activity | [3][4] |
| This compound (Compound 28) | Cell Viability | BJAB Burkitt Lymphoma | EC50: 0.463 µM | Decrease in cell viability | [6] |
| Genetic Knockdown | Assay | Cell Line | Effect | Reference |
| siRNA | Proliferation (MTT Assay) | MCF-7 (Breast Cancer) | Significant inhibition | [1] |
| siRNA | Proliferation (MTT Assay) | T47D (Breast Cancer) | Significant inhibition | [1] |
| shRNA | Tumor Growth (Xenograft) | MCF-7 (Breast Cancer) | Significant reduction in tumor weight and volume | [1] |
| siRNA | Apoptosis (Flow Cytometry) | 5637 (Bladder Cancer) | Significant increase in apoptotic cells | [5] |
| siRNA | Apoptosis (Flow Cytometry) | T24 (Bladder Cancer) | Significant increase in apoptotic cells | [5] |
| siRNA | Apoptosis (Flow Cytometry) | MCF-7 (Breast Cancer) | Increased ratio of apoptotic cells | [3][7] |
| shRNA | Cell Cycle | Mouse Embryonic Stem Cells | G2/M arrest | [8] |
Experimental Protocols
Pharmacological Inhibition with this compound
-
Compound Preparation: Dissolve this compound (Compound 28) in a suitable solvent, such as DMSO, to create a stock solution. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Cell Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours for cell viability assays).[6]
-
Downstream Analysis: Following incubation, perform the desired cellular or biochemical assays, such as CellTiter-Glo for viability.[6]
Genetic Knockdown of eIF4A3 using siRNA
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells per well in antibiotic-free normal growth medium supplemented with FBS. Incubate for 18-24 hours until cells are 60-80% confluent.[9]
-
siRNA-Transfection Reagent Complex Formation:
-
Solution A: Dilute 2-8 µl of eIF4A3-specific siRNA duplex into 100 µl of siRNA Transfection Medium.
-
Solution B: Dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.
-
Combine Solution A and Solution B, mix gently, and incubate for 15-45 minutes at room temperature.[9]
-
-
Transfection:
-
Wash the cells once with 2 ml of siRNA Transfection Medium.
-
Aspirate the medium and add the siRNA-transfection reagent complex to the cells.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[9]
-
-
Post-Transfection:
-
After the incubation period, add 1 ml of normal growth medium containing 2x FBS and antibiotics.
-
Incubate for an additional 18-24 hours.
-
Aspirate the medium and replace it with fresh normal growth medium.[9]
-
-
Validation and Analysis: Assess the knockdown efficiency by Western blot or qRT-PCR. Perform downstream functional assays 24-72 hours post-transfection.
Genetic Knockdown of eIF4A3 using shRNA (Lentiviral Transduction)
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing plasmid and packaging plasmids. Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Transduction: Seed target cells and infect them with the collected lentivirus in the presence of polybrene.
-
Selection: After 24-48 hours, select for transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Validation and Analysis: Expand the stable cell line and validate the knockdown of eIF4A3 expression. Use the stable cell line for subsequent in vitro or in vivo experiments.[1][8]
Visualizing the Workflows and Pathways
Signaling Pathways Involving eIF4A3
The following diagram illustrates some of the key signaling pathways in which eIF4A3 is involved.
Caption: Key signaling pathways involving eIF4A3.
Experimental Workflow: Pharmacological Inhibition vs. Genetic Knockdown
The diagram below outlines the typical experimental workflows for using this compound versus siRNA/shRNA.
Caption: Experimental workflows for eIF4A3 inhibition.
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of eIF4A3 are powerful techniques for elucidating the protein's function. This compound offers the advantage of acute, reversible, and dose-dependent inhibition, making it ideal for studying the immediate effects of blocking eIF4A3's enzymatic activity. Genetic knockdown, on the other hand, allows for the investigation of the long-term consequences of eIF4A3 depletion and is suitable for in vivo studies using stable cell lines.
The choice of method will depend on the specific research question. For cross-validation, employing both approaches can provide more robust and comprehensive insights into the multifaceted roles of eIF4A3 in cellular physiology and disease. The data and protocols presented in this guide serve as a valuable resource for researchers embarking on the study of this critical protein.
References
- 1. EIF4A3 Promotes Cell Proliferation via CDC5L Upregulation in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicalxpress.com [medicalxpress.com]
- 3. researchgate.net [researchgate.net]
- 4. EIF4A3 Promotes Muscle Atrophy and Aging by Inhibiting the FAK Pathway Through NEDD9 mRNA Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EIF4A3 serves as a prognostic and immunosuppressive microenvironment factor and inhibits cell apoptosis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eIF4A3 Promotes RNA Viruses’ Replication by Inhibiting Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcancer.org [jcancer.org]
- 8. An RNAi screen of RNA helicases identifies eIF4A3 as a regulator of embryonic stem cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
In Vivo Validation of eIF4A3 Inhibition: A Comparative Guide to Anti-Tumor Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor activity of various strategies targeting the eukaryotic initiation factor 4A3 (eIF4A3). As a key component of the exon junction complex (EJC), eIF4A3 is emerging as a promising therapeutic target in oncology. This document summarizes available preclinical data for selective small molecule inhibitors and gene knockdown approaches, presenting a comparative analysis of their efficacy in tumor models.
While the specific compound "eIF4A3-IN-4" did not yield specific public data in our search, this guide focuses on other publicly documented selective eIF4A3 inhibitors and genetic modulation techniques that have undergone in vivo validation.
Comparative Efficacy of eIF4A3-Targeted Therapies in Xenograft Models
The following table summarizes the in vivo anti-tumor activity of different eIF4A3 targeting strategies based on available preclinical data.
| Treatment | Cancer Type | Cell Line | Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Key Findings |
| eIF4A3 Inhibitors 1o and 1q | Colorectal Cancer | HCT-116 | Xenograft Mice | Not specified | Not specified | T/C values of 54% | Orally bioavailable with anti-tumor efficacy and no severe body weight loss.[1] |
| eIF4A3 Knockdown (shRNA) | Breast Cancer | MCF-7 | Xenograft Mice | Not applicable | 4 weeks | Significantly lighter tumor weight and smaller tumor volume compared to control. | Stable knockdown of eIF4A3 inhibits breast cancer cell growth in vivo.[2] |
| eIF4A3 Targeting | Pancreatic Ductal Adenocarcinoma | Not specified | Xenograft Mice | Not specified | Not specified | Reduced tumor growth. | Targeting eIF4A3 in vivo demonstrates anti-tumor effects in pancreatic cancer. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are crucial for reproducibility and comparison.
Xenograft Mouse Model for Colorectal Cancer (HCT-116)
-
Cell Culture: HCT-116 human colorectal carcinoma cells are cultured in an appropriate medium (e.g., McCoy's 5A with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of HCT-116 cells (typically 1-5 x 10^6 cells in a small volume of sterile PBS or medium) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2. Animal body weight is also monitored as an indicator of toxicity.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. The eIF4A3 inhibitors (e.g., 1o and 1q) are administered orally at specified doses and schedules. The control group receives the vehicle used to dissolve the inhibitors.
-
Efficacy Evaluation: The study continues for a defined period, and the primary endpoint is the tumor growth inhibition, often expressed as the ratio of the mean tumor volume of the treated group to the control group (T/C ratio). At the end of the study, tumors may be excised and weighed.
Xenograft Mouse Model for Breast Cancer (MCF-7) with eIF4A3 Knockdown
-
Cell Line Engineering: MCF-7 human breast cancer cells are stably transfected with a short hairpin RNA (shRNA) targeting eIF4A3 or a non-targeting control shRNA. Stable clones with efficient eIF4A3 knockdown are selected.
-
Animal Model: Female immunodeficient mice (e.g., nude mice) are used. Due to the estrogen-dependent nature of MCF-7 cells, these mice are often supplemented with estrogen (e.g., via a slow-release pellet implanted subcutaneously).
-
Tumor Cell Implantation: Stably transfected MCF-7 cells (e.g., 5 x 10^6 cells in Matrigel) are injected into the mammary fat pad of the mice.
-
Tumor Growth Assessment: Tumor growth is monitored by measuring tumor dimensions with calipers over a period of several weeks.
-
Outcome Analysis: At the study endpoint, mice are euthanized, and tumors are excised and weighed. Tumor tissues can be further analyzed by immunohistochemistry to confirm the knockdown of eIF4A3 and assess markers of proliferation and apoptosis.[2]
Visualizing eIF4A3's Role and Experimental Design
Signaling Pathway of eIF4A3 in Cancer
eIF4A3 is a core component of the Exon Junction Complex (EJC), which is deposited onto spliced mRNAs and plays a crucial role in post-transcriptional gene regulation, including mRNA export, localization, and nonsense-mediated decay (NMD). In cancer, dysregulation of eIF4A3 can impact the stability and translation of oncogenes and tumor suppressor genes, thereby promoting cell proliferation and survival.
Caption: Role of eIF4A3 in post-transcriptional regulation and cancer.
Experimental Workflow for In Vivo Anti-Tumor Activity Assessment
The following diagram illustrates a typical workflow for evaluating the anti-tumor efficacy of an eIF4A3 inhibitor in a xenograft mouse model.
Caption: General workflow for in vivo xenograft studies.
References
Assessing the Selectivity of eIF4A3 Inhibitors Against Other RNA Helicases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors for RNA helicases is a burgeoning field in therapeutic research, particularly in oncology. Eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase, is a core component of the exon junction complex (EJC) and plays a crucial role in nonsense-mediated mRNA decay (NMD). Its distinct functions compared to its paralogs, eIF4A1 and eIF4A2, which are primarily involved in translation initiation, make it an attractive target for selective inhibition. This guide provides an objective comparison of the selectivity of a representative eIF4A3 inhibitor, compound 18, against other RNA helicases, supported by experimental data and detailed methodologies.
Executive Summary
Compound 18 is a potent and highly selective ATP-competitive inhibitor of eIF4A3. Biochemical assays demonstrate that this compound exhibits submicromolar inhibitory activity against eIF4A3 while displaying negligible effects on other closely related RNA helicases, including its paralogs eIF4A1 and eIF4A2, at concentrations up to 100 µM. This remarkable selectivity underscores its utility as a chemical probe to dissect the specific functions of eIF4A3 and as a lead compound for the development of novel therapeutics.
Data Presentation
The selectivity of an eIF4A3 inhibitor is paramount to its utility as a specific research tool and a potential therapeutic agent. The following table summarizes the inhibitory activity of compound 18 against a panel of RNA helicases, as determined by ATPase activity assays.
| RNA Helicase Target | IC50 (µM) | Fold Selectivity (vs. eIF4A3) |
| eIF4A3 | 0.97 | 1 |
| eIF4A1 | >100 | >103 |
| eIF4A2 | >100 | >103 |
| Other Helicases | >100 | >103 |
Table 1: Selectivity profile of eIF4A3 inhibitor compound 18 against a panel of RNA helicases. Data is derived from in vitro ATPase assays[1][2].
Signaling Pathways and Experimental Workflow
To elucidate the cellular functions of eIF4A3 and the effects of its inhibition, it is crucial to understand its role within the broader context of cellular pathways.
References
Safety Operating Guide
Proper Disposal of eIF4A3-IN-4: A Guide for Laboratory Professionals
For Immediate Reference: eIF4A3-IN-4 requires disposal as hazardous chemical waste. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Under no circumstances should this compound be disposed of down the drain or in regular trash.
This document provides essential safety and logistical information for the proper disposal of this compound, a novel eIF4A inhibitor used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The information is based on the material safety data sheet for the compound.
Hazard Identification and Safety Data
This compound is classified with specific hazards that dictate its handling and disposal protocols. All personnel handling this compound should be familiar with the following GHS classifications and precautionary statements.
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Code |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P301 + P312, P330 |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | P273, P391 |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P273, P391 |
Data sourced from the this compound Material Safety Data Sheet.[1]
Experimental Workflow and Disposal Protocol
Caption: Disposal workflow for this compound waste.
Detailed Disposal Procedures
1. Waste Segregation:
-
Solid Waste: All contaminated consumables, including gloves, pipette tips, vials, and weigh boats, must be collected as solid hazardous waste. Do not mix with non-hazardous laboratory trash.
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a designated, sealed container for liquid hazardous waste.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container suitable for chemical contamination.
2. Container and Labeling:
-
All waste must be collected in containers that are in good condition, compatible with the chemical, and can be securely sealed.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
3. Spill Response:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
-
Absorb the spill with an inert material such as vermiculite or sand.
-
Carefully collect the absorbent material and any contaminated debris and place it into the designated hazardous waste container.[1]
-
Wash the spill area thoroughly after collection.
4. Final Disposal:
-
The collected waste must be disposed of through an approved and licensed hazardous waste disposal facility.[1]
-
Follow your institution's specific procedures for scheduling a hazardous waste pickup.
-
Do not attempt to treat or neutralize the chemical waste in the laboratory. The precautionary statement P501 explicitly requires disposal at an approved plant.[1]
Important Considerations:
-
Avoid Environmental Release: Due to its high aquatic toxicity, it is imperative to prevent any release of this compound into the environment.[1]
-
Incompatible Materials: Keep this compound waste away from strong acids/alkalis and strong oxidizing/reducing agents to prevent hazardous reactions.[1]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste management. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling eIF4A3-IN-4
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with eIF4A3-IN-4. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a chemical compound that requires careful handling due to its potential health risks. The primary hazards are summarized below.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | P273: Avoid release to the environment. P391: Collect spillage. |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4] | Prevents skin contact. Gloves should be inspected before use and changed regularly. |
| Body Protection | A lab coat or a chemical-resistant apron worn over personal clothing.[2][5] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area with appropriate exhaust ventilation, such as a chemical fume hood.[2] | Avoids inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedures diligently to ensure safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
-
Store: Keep the container tightly sealed in a cool, well-ventilated area designated for toxic chemicals.
-
Powder: Store at -20°C.
-
In Solvent: Store at -80°C.
-
-
Incompatibilities: Store away from strong acids/alkalis and strong oxidizing/reducing agents.
Preparation and Use
-
Designated Area: All handling of this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Don PPE: Before handling, put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the powder, do so in a ventilated enclosure to prevent dust dissemination.
-
Dissolving: When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Avoid Contact: Take extreme care to avoid contact with eyes and skin, and to prevent inhalation of dust or aerosols.
-
No Contamination: Do not eat, drink, or smoke in the designated handling area.
Emergency Procedures
| Emergency Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact the institutional safety office. |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials contaminated with this compound, including unused compound, empty containers, and contaminated PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.
-
Disposal Request: Dispose of the contents and the container through an approved waste disposal plant or contact your institutional EHS office to arrange for pickup and disposal.[6][7]
Visual Workflow for Safe Handling of this compound
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 3. falseguridad.com [falseguridad.com]
- 4. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
